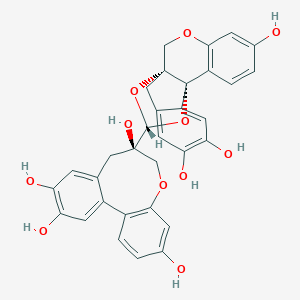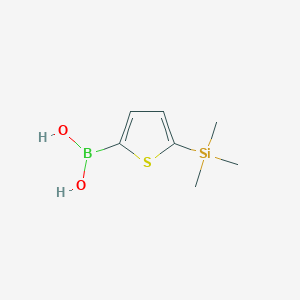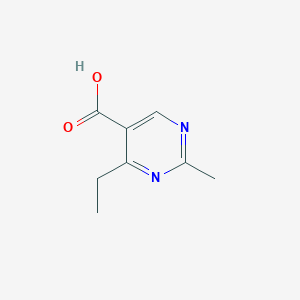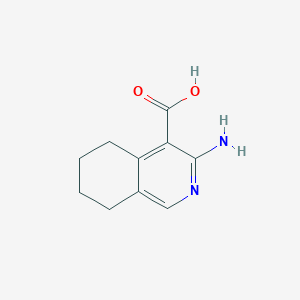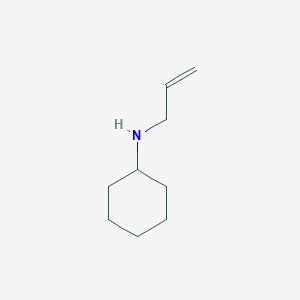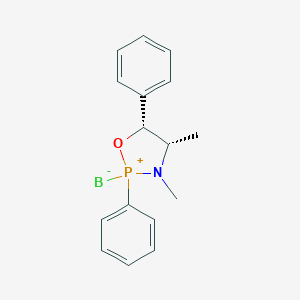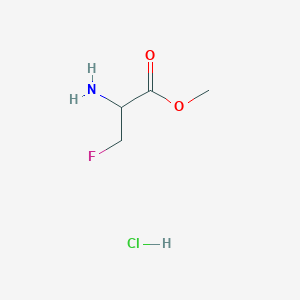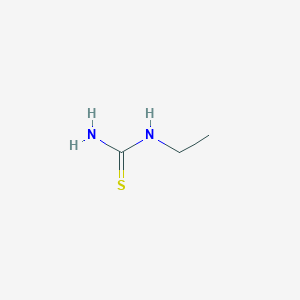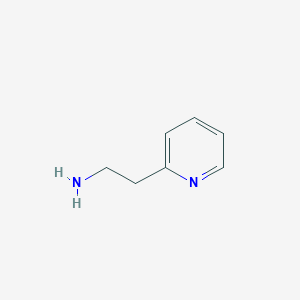
2-(2-Aminoethyl)pyridine
説明
2-(2-Aminoethyl)pyridine is a compound that features both a pyridine and an amine group, which makes it a versatile building block in organic synthesis. It is used in the synthesis of various functionalized pyridines and related heterocycles, which are of interest due to their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of functionalized 2-amino hydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to be efficient and practical, with the choice of acetonitrile derivatives influencing the outcome of the reaction, leading to either 2-aminohydropyridines or 2-pyridinones as the main products .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)pyridine derivatives has been studied using vibrational spectroscopy and computational methods. The FTIR and FTRaman spectra, along with ab initio Hartree-Fock (HF) and DFT (B3LYP and B3PW91) calculations, have provided insights into the geometry and vibrational frequencies of these molecules. The influence of the nitrogen atom and the amine group on the skeletal ring vibrations has been discussed, and the computational results have shown good agreement with experimental data .
Chemical Reactions Analysis
2-(2-Aminoethyl)pyridine has been used to react with tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds with interesting crystal structures and properties. These reactions have led to the formation of compounds with strong fluorescence and second harmonic generation (SHG) activity. The presence of the ethylene spacer and amine functionality in these heterocyclic building blocks contributes to the formation of supramolecular structures through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminoethyl)pyridine derivatives have been explored in various studies. For instance, the corrosion inhibition efficiency of certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been evaluated, showing increased efficiency with higher concentrations of the derivatives. These compounds were synthesized through multicomponent reactions and characterized by spectroscopic data and elemental analyses .
Additionally, the complexation of a derivative of 2-(2-Aminoethyl)pyridine with cadmium(II) has been studied, resulting in a compound with a distorted octahedral geometry around the cadmium atom. The crystal structure of this complex was determined, revealing several types of hydrogen bonds in the crystal network .
科学的研究の応用
-
General Use in Pharmaceutical Industry
-
Synthesis of Schiff Bases and Their Metal Complexes
- Field : Medicinal Chemistry
- Application Summary : 2-(2-Aminoethyl)pyridine plays a crucial role in the synthesis of Schiff bases and their metal complexes . These complexes have been found to have a broad range of bioactivities, including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .
- Method of Application : The synthesis of Schiff base ligands and their complexes involves the reaction of 2-(2-Aminoethyl)pyridine with various metals such as Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) .
- Results or Outcomes : The outcomes of these syntheses are Schiff base metal complexes with enhanced biological activities. The specific results, including any quantitative data or statistical analyses, would depend on the particular complex being synthesized and the biological activity being tested .
-
Fluorescent Label for Oligosaccharide Detection
-
Synthesis of Ionic Liquids
- Field : Chemistry
- Application Summary : 2-(2-Aminoethyl)pyridine is a key precursor to synthesize various ionic liquids .
- Method of Application : The synthesis of ionic liquids involves the reaction of 2-(2-Aminoethyl)pyridine with other reagents. The specific method would depend on the particular ionic liquid being synthesized .
- Results or Outcomes : The outcome of this synthesis is a variety of ionic liquids, which have a wide range of potential applications .
-
Synthesis of Metal Complexes
- Field : Inorganic Chemistry
- Application Summary : 2-(2-Aminoethyl)pyridine can be used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
- Method of Application : The synthesis of these complexes involves the reaction of 2-(2-Aminoethyl)pyridine with metals such as zinc and copper .
- Results or Outcomes : The outcomes of these syntheses are metal complexes that can have a variety of applications .
-
Activation Mechanism of Carbonic Anhydrase
- Field : Biochemistry
- Application Summary : 2-(2-Aminoethyl)pyridine has been used to study the activation mechanism of carbonic anhydrase (ii), a key enzyme in many biological processes .
- Method of Application : The specific method of application would depend on the particular experimental setup. Generally, it would involve using 2-(2-Aminoethyl)pyridine to activate the enzyme and then studying the resulting changes in enzymatic activity .
- Results or Outcomes : The outcomes would depend on the specific experiment. In general, the goal would be to gain insight into the activation mechanism of carbonic anhydrase and potentially enhance its enzymatic activity .
-
Synthesis of Schiff Bases with Transition Metal Complexes
- Field : Medicinal Chemistry
- Application Summary : 2-(2-Aminoethyl)pyridine is used in the synthesis of Schiff bases with transition metal complexes . These complexes have a broad range of bioactivities, including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .
- Method of Application : The synthesis of Schiff base ligands and their complexes involves the reaction of 2-(2-Aminoethyl)pyridine with various metals such as Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) .
- Results or Outcomes : The outcomes of these syntheses are Schiff base metal complexes with enhanced biological activities. The specific results, including any quantitative data or statistical analyses, would depend on the particular complex being synthesized and the biological activity being tested .
Safety And Hazards
特性
IUPAC Name |
2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQIPUZPSLAZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3343-39-3 (di-hydrochloride) | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022196 | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)pyridine | |
CAS RN |
2706-56-1 | |
| Record name | 2-Pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATW1AH7OJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



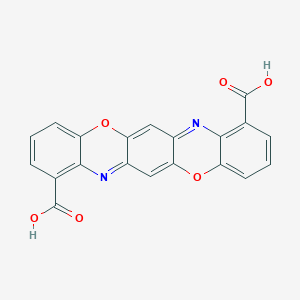
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
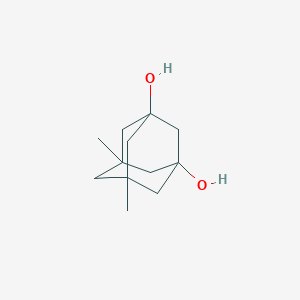
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)

